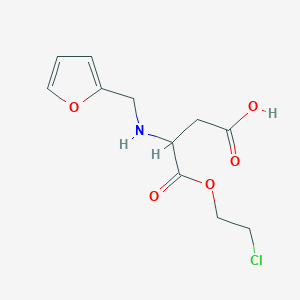

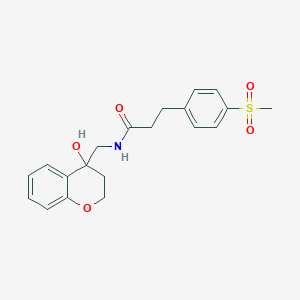

![molecular formula C46H49N7O B2780168 9-Ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole CAS No. 2223019-53-0](/img/structure/B2780168.png)

9-Ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IZCZ-3 is a potent transcription inhibitor of the oncogene c-MYC, which plays a crucial role in cell cycle regulation, apoptosis, and cellular transformation. This compound has shown significant antitumor activity by specifically targeting and stabilizing the G-quadruplex structure in the c-MYC promoter, thereby downregulating its transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IZCZ-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its binding affinity and specificity for the c-MYC G-quadruplex .

Industrial Production Methods: Industrial production of IZCZ-3 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing solvent systems, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: IZCZ-3 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It also participates in complexation reactions with metal ions, which can further stabilize its structure and improve its binding affinity for the c-MYC G-quadruplex .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of IZCZ-3 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and various protecting groups to ensure selective reactions .

Major Products Formed: The major products formed from the reactions involving IZCZ-3 are its derivatives with enhanced binding affinity and specificity for the c-MYC G-quadruplex. These derivatives are evaluated for their antitumor activity and selectivity towards cancer cells .

Scientific Research Applications

IZCZ-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure and function of G-quadruplexes. In biology and medicine, IZCZ-3 is investigated for its potential as an anticancer agent, specifically targeting c-MYC-driven cancers. It has shown promising results in preclinical studies, demonstrating significant inhibition of tumor growth in various cancer models .

Mechanism of Action

The mechanism of action of IZCZ-3 involves its binding to the G-quadruplex structure in the c-MYC promoter region. This binding stabilizes the G-quadruplex, preventing the transcription of the c-MYC oncogene. As a result, the expression of c-MYC is downregulated, leading to cell cycle arrest and apoptosis in cancer cells. IZCZ-3 specifically targets the c-MYC G-quadruplex without affecting other G-quadruplex-forming promoters, making it a highly selective anticancer agent .

Comparison with Similar Compounds

IZCZ-3 is unique in its high specificity and binding affinity for the c-MYC G-quadruplex compared to other similar compounds. Similar compounds include those that target other G-quadruplex structures, such as those in the promoters of KRAS, KIT, and BCL-2. IZCZ-3 has shown superior selectivity and efficacy in downregulating c-MYC transcription and inhibiting cancer cell proliferation .

List of Similar Compounds:- NU6102: A potent inhibitor of cyclin-dependent kinases CDK1 and CDK2.

- Traxivitug: A small molecule targeting G-quadruplex structures in various oncogene promoters.

- BDC2.5 mimotope: An anticancer agent targeting specific G-quadruplex structures .

properties

IUPAC Name |

9-ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H49N7O/c1-5-52-42-9-7-6-8-40(42)41-32-35(14-23-43(41)52)46-47-44(33-10-15-36(16-11-33)50-28-24-48(2)25-29-50)45(53(46)38-19-21-39(54-4)22-20-38)34-12-17-37(18-13-34)51-30-26-49(3)27-31-51/h6-23,32H,5,24-31H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETZGUYDZNTJCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3=NC(=C(N3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)N6CCN(CC6)C)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=CC=C91 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H49N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

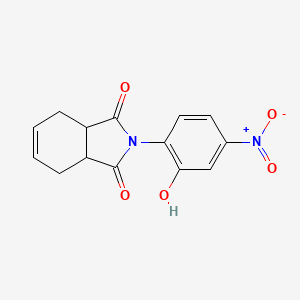

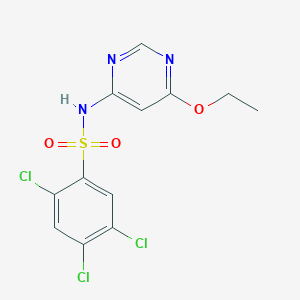

![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)

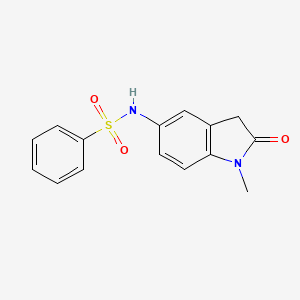

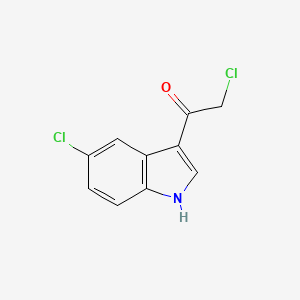

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2780087.png)

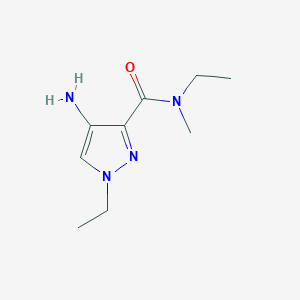

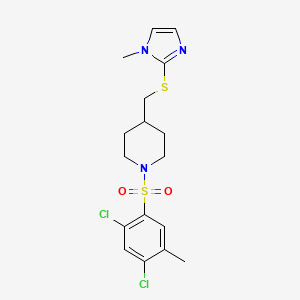

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2780089.png)

![N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780097.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)

![4-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2780108.png)